3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines, which are notable for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene moiety, which contributes to its unique properties and potential applications. The systematic name indicates its structural components: a pyrazolo ring fused to a pyrimidine with an aldehyde functional group at the 6-position.
The compound can be classified as an N-heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under the broader class of heterocycles, which are compounds containing rings made up of at least one atom that is not carbon. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex structure, while its CAS Number is 1035818-94-0, indicating its unique identification in chemical databases .
The synthesis of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves several key steps:
The molecular formula of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is C₁₁H₇N₃OS, with a molecular weight of approximately 229.258 g/mol . The structure consists of:
This unique arrangement allows for various interactions with biological targets, enhancing its potential efficacy in medicinal applications.
The compound can participate in various chemical reactions typical for aldehydes and heterocycles:
The mechanism of action for compounds like 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde often involves modulation of specific biological pathways:
The physical properties include:
Chemical properties include:
Relevant data indicates that compounds within this class often exhibit significant biological activities due to their structural features and reactivity profiles.
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde has several potential applications in scientific research:
Pyrazolo[1,5‑a]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases, enabling targeted interactions with biological macromolecules. Early therapeutic applications exploited its sedative and anxiolytic properties, exemplified by zaleplon (non-benzodiazepine hypnotic) and ocinaplon (anxiolytic with reduced side-effect profiles) [1] [9]. The scaffold’s versatility spurred exploration across diverse therapeutic areas:
Table 1: Clinically Explored Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Therapeutic Indication | Key Biological Target | Development Status |
---|---|---|---|
Zaleplon | Insomnia | GABA_A receptor | Marketed |
Dinaciclib | Chronic lymphocytic leukemia | CDK1/2/5/9 | Phase III |
Ocinaplon | Anxiety | GABA_A receptor partial agonist | Phase III |
Dorsomorphin | Fibrodysplasia ossificans | BMP type I receptor (ALK2) | Preclinical |
SGI-1776 (Analog) | Prostate cancer | Pim-1 kinase | Discontinued (hERG) |
The evolution underscores a transition from CNS applications to oncology, driven by the scaffold’s synthetic tunability and capacity to engage kinases, receptors, and epigenetic regulators [1] [2] [9].
Thiophene, a π-excessive heterocycle, serves as a strategic bioisostere for benzene in medicinal chemistry. Its integration into pyrazolo[1,5‑a]pyrimidine frameworks addresses critical limitations of phenyl-based analogs:
Table 2: Bioisosteric Comparison: Benzene vs. Thiophene
Property | Benzene | Thiophene | Pharmacological Impact |
---|---|---|---|
Aromatic Resonance Energy | 36 kcal/mol | 29 kcal/mol | Enhanced reactivity in nucleophilic addition |
Dipole Moment | 0 D | 0.55 D | Improved polar interactions with targets |
logP (unsubstituted) | 2.13 | 1.81 | Reduced lipophilicity, better ADME |
Common Metabolic Pathways | Epoxidation, hydroxylation | S-oxidation | Lower risk of toxic quinone formation |
In pyrazolo[1,5‑a]pyrimidines, the 3-(thiophen-2-yl) moiety specifically augments anticancer efficacy by promoting DNA intercalation and topoisomerase inhibition, as evidenced in studies on hepatocellular carcinoma models [10].
The 6-carbaldehyde functional group introduces strategic reactivity and polarity to the pyrazolo[1,5‑a]pyrimidine scaffold, enabling three key pharmacological advantages:
Table 3: Bioactivity of 6-Carbaldehyde Derivatives
Derivative Type | Synthetic Route | Biological Activity | Potency (IC50/EC50) |
---|---|---|---|
Hydrazones | Condensation with hydrazines | Antiviral (HCV NS5B inhibition) | 0.8 μM |
Oximes | Reaction with NH₂OH | Anticancer (HepG2 apoptosis) | 5.2 μM |
Schiff Bases (Aryl amines) | Aniline condensation | Kinase inhibition (VEGFR-2 suppression) | 0.12 μM |
Thiosemicarbazones | Thiocarbohydrazide coupling | Antiproliferative (MCF-7 cells) | 3.7 μM |
SAR studies reveal that electron-withdrawing substituents (e.g., –CF₃) ortho to the aldehyde amplify electrophilicity, accelerating Schiff base formation and improving target residence time [9]. This rational design paradigm positions 3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde as a multimodal pharmacophore for oncology and CNS therapeutics.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1